3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide, commonly known as CFTR inhibitor, is a chemical compound used in scientific research for various purposes. This compound has been extensively studied for its potential in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system.
Wissenschaftliche Forschungsanwendungen
Synthetic Strategies and Pharmacology
Heterocyclic compounds, including 3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide, play a crucial role in pharmaceutical chemistry due to their extensive biological activities. This compound, as part of the 2-oxo-3-cyanopyridine derivatives, is highlighted for its diverse pharmacological properties such as anticancer, antibacterial, antifungal, sedative, and cardiotonic activities. Its high reactivity as a scaffold makes it a valuable intermediate in organic synthesis, opening avenues for the development of novel therapeutic agents. This review sheds light on recent advancements in the synthesis of these derivatives and their pharmacological significance, providing a foundation for future medicinal chemistry research (Ghosh et al., 2015).
Antibacterial, Antifungal, and Antimycobacterial Properties
Research into cyanobacterial compounds has identified 121 cyanocompounds with significant antimicrobial activities against multidrug-resistant (MDR) pathogenic bacteria, fungi, and Mycobacterium tuberculosis. These compounds, which include diverse chemical classes such as alkaloids, aromatic compounds, and polyketides, demonstrate the potential of cyanobacteria as a source for developing new antimicrobials. This review highlights the chemical diversity and antimicrobial potency of cyanobacterial compounds, suggesting a promising avenue for novel drug discovery against resistant pathogens (Swain et al., 2017).
Neuropharmacological Potential
The review by Saganuwan (2017) discusses the potential of heterocycles with nitrogen, sulfur, and oxygen atoms, including piperidine derivatives, in acting on the Central Nervous System (CNS). These compounds, including the class to which 3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide belongs, may offer new therapeutic options for CNS disorders such as depression, euphoria, and convulsion. The paper underscores the importance of functional chemical groups in synthesizing novel CNS-active drugs, pointing to the need for continued exploration of these scaffolds for CNS pharmacology (Saganuwan, 2017).
Eigenschaften
IUPAC Name |
3-(4-cyanopyridin-2-yl)oxy-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-3-5-15(6-4-14)22-18(24)23-9-1-2-16(12-23)25-17-10-13(11-20)7-8-21-17/h3-8,10,16H,1-2,9,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNTWNWOQCWLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)F)OC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.